N-(2-chlorobenzyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
CAS No.: 953961-95-0
Cat. No.: VC4434671
Molecular Formula: C23H21ClN4O2S
Molecular Weight: 452.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953961-95-0 |
|---|---|
| Molecular Formula | C23H21ClN4O2S |
| Molecular Weight | 452.96 |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
| Standard InChI | InChI=1S/C23H21ClN4O2S/c1-13-8-9-17(14(2)10-13)20-22-21(26-15(3)31-22)23(30)28(27-20)12-19(29)25-11-16-6-4-5-7-18(16)24/h4-10H,11-12H2,1-3H3,(H,25,29) |
| Standard InChI Key | DZCBVFKILMEAGL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=CC=C4Cl)C |
Introduction
The compound N-(2-chlorobenzyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide represents a complex heterocyclic structure. It belongs to the class of thiazolopyridazine derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's design integrates multiple functional groups, enhancing its potential for pharmacological applications.
Structural Overview
Molecular Formula: C21H19ClN3O2S
Molecular Weight: Approximately 413.91 g/mol
The compound contains:
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A thiazolo[4,5-d]pyridazine core, a fused heterocyclic system.
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A 2-chlorobenzyl group, contributing to hydrophobic interactions in biological systems.
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A dimethylphenyl substituent, which may enhance lipophilicity and receptor binding.
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An acetamide moiety, often associated with hydrogen bonding capabilities.
Synthesis and Characterization
The synthesis of such compounds typically involves:
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Cyclization reactions to form the thiazolopyridazine core.
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Functionalization of the core with appropriate substituents (e.g., 2-chlorobenzyl and dimethylphenyl groups).
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Final acetamide group attachment through amidation.
Characterization Techniques:
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NMR Spectroscopy (1H and 13C): To confirm the chemical environment of protons and carbons.
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Mass Spectrometry (MS): For molecular weight verification.
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Infrared Spectroscopy (IR): To identify functional groups (e.g., C=O stretching in the acetamide group).
Molecular Docking Insights
Molecular docking studies are essential to predict the binding affinity of the compound with biological targets:
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The chlorobenzyl group may enhance binding through hydrophobic interactions.
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The acetamide moiety can form hydrogen bonds with active site residues in enzymes or receptors.
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The dimethylphenyl substituent adds steric bulk, potentially improving specificity.
Comparative Analysis with Related Compounds
Limitations and Future Directions
Challenges:
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Limited experimental data specific to this compound.
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Need for detailed in vitro and in vivo studies to confirm biological activity.
Future Research:
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Synthesizing analogs with varied substitutions to optimize activity.
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Evaluating pharmacokinetics and toxicity profiles.
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Exploring enzyme inhibition mechanisms through crystallographic studies.
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